Thiophen-3-yl-hydrazine
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Overview
Description
Thiophen-3-yl-hydrazine is a chemical compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing one sulfur atom this compound is characterized by the presence of a hydrazine group (-NH-NH2) attached to the third position of the thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of thiophen-3-yl-hydrazine typically involves the reaction of thiophene derivatives with hydrazine. One common method is the nucleophilic substitution reaction where thiophene-3-carboxylic acid or its derivatives react with hydrazine hydrate under reflux conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents and reaction conditions would be tailored to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions: Thiophen-3-yl-hydrazine can undergo various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form azides or other nitrogen-containing functional groups.
Reduction: The compound can be reduced to form thiophen-3-yl-amine.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions, replacing other functional groups on the thiophene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Formation of thiophen-3-yl-azide.
Reduction: Formation of thiophen-3-yl-amine.
Substitution: Formation of various substituted thiophene derivatives depending on the reagents used.
Scientific Research Applications
Thiophen-3-yl-hydrazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of thiophen-3-yl-hydrazine involves its interaction with various molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially leading to the inhibition of enzyme activity or disruption of cellular processes. The thiophene ring can also interact with aromatic residues in proteins, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Thiophen-2-yl-hydrazine: Differing by the position of the hydrazine group.
Thiophen-3-yl-amine: Featuring an amine group instead of hydrazine.
Thiophen-3-yl-azide: An oxidized form of thiophen-3-yl-hydrazine.
Properties
Molecular Formula |
C4H6N2S |
---|---|
Molecular Weight |
114.17 g/mol |
IUPAC Name |
thiophen-3-ylhydrazine |
InChI |
InChI=1S/C4H6N2S/c5-6-4-1-2-7-3-4/h1-3,6H,5H2 |
InChI Key |
SITFUMYQTCLEFN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC=C1NN |
Origin of Product |
United States |
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